phenyl cyanomethanesulfonate
Overview
Description
phenyl cyanomethanesulfonate is an organic compound with the molecular formula C8H7NO3S It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a phenyl ester group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid, cyano-, phenyl ester typically involves the esterification of methanesulfonic acid with a phenol derivative in the presence of a cyano group. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or methanesulfonic acid itself. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of methanesulfonic acid, cyano-, phenyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: phenyl cyanomethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
phenyl cyanomethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid, cyano-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, while the phenyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
phenyl cyanomethanesulfonate can be compared with other similar compounds such as:
Methanesulfonic acid, phenyl ester: Lacks the cyano group, resulting in different chemical reactivity and biological activity.
Methanesulfonic acid, cyano-, methyl ester: The methyl ester group provides different steric and electronic properties compared to the phenyl ester group.
Uniqueness: The presence of both the cyano and phenyl ester groups in methanesulfonic acid, cyano-, phenyl ester imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
phenyl cyanomethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWILMJKBEWDTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476123 | |
Record name | Methanesulfonic acid, cyano-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71517-72-1 | |
Record name | Methanesulfonic acid, cyano-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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